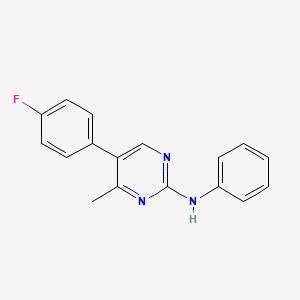

5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fluorophenol . Fluorophenols are widely used intermediates in the industrial production of several drugs .

Synthesis Analysis

While specific synthesis methods for “5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine” were not found, a similar compound, “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was synthesized via a two-step reaction . The first step involved the synthesis of pyrazoline via a one-pot three-component reaction. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline .Scientific Research Applications

Anticancer Agents

Research on triazolopyrimidines, a class of compounds related to 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine, has demonstrated significant potential as anticancer agents. These compounds exhibit a unique mechanism of tubulin inhibition, which is distinct from that of paclitaxel. They promote tubulin polymerization in vitro without binding competitively with paclitaxel, thereby overcoming resistance attributed to several multidrug resistance transporter proteins. Selected compounds from this research showed high potency and efficacy in inhibiting tumor growth in nude mouse xenograft models, indicating their potential as effective anticancer drugs (Zhang et al., 2007).

Kinase Inhibitors

The synthesis of 2,4-disubstituted-5-fluoropyrimidines has been explored for their potential as kinase inhibitors. These compounds, which share structural similarities with 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine, were developed as part of a program aimed at discovering novel anticancer agents. The synthesis process allowed for regioselective substitution, resulting in novel compounds that could serve as potential kinase inhibitors (Wada et al., 2012).

Fluorescent Probes

A novel metal ion-sensitive fluorescent probe based on the BODIPY platform, which includes derivatives of 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine, was synthesized for detecting transition and heavy metal ions. This probe exhibited significant shifts in absorption and fluorescence spectra upon complex formation with various metal ions, making it a valuable tool for analytical and environmental chemistry (Qin et al., 2016).

properties

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3/c1-12-16(13-7-9-14(18)10-8-13)11-19-17(20-12)21-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSPPDSIRPBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC=C(C=C2)F)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2702139.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B2702140.png)

![6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2702142.png)

![7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2702143.png)

![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)

![1-[3-(Morpholin-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702146.png)

![Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate](/img/structure/B2702150.png)